1-(benzyloxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(Benzyloxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that includes a benzyloxy group, a difluorophenyl group, and a dihydropyridine ring, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 1-(benzyloxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the core dihydropyridine structure. The synthetic route often includes:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are condensed.
Introduction of the Benzyloxy Group: This step involves the nucleophilic substitution of a suitable benzyloxy precursor.
Incorporation of the Difluorophenyl Group: This is usually done via a coupling reaction, such as a Suzuki or Heck coupling, using a difluorophenylboronic acid or a difluorophenyl halide.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(Benzyloxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives with altered electronic properties.
Substitution: The benzyloxy and difluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzyloxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(benzyloxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and difluorophenyl groups contribute to its binding affinity and specificity, while the dihydropyridine ring plays a crucial role in its electronic properties and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(benzyloxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(Benzyloxy)-N-phenyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Lacks the difluorophenyl group, resulting in different reactivity and applications.
1-(Benzyloxy)-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: Contains chlorine instead of fluorine, leading to altered chemical properties and biological activity.
The presence of the difluorophenyl group in this compound enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
The compound 1-(benzyloxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered attention due to its potential therapeutic applications, particularly in oncology and cardiovascular diseases. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzyloxy group and a difluorophenyl moiety, which are critical for its biological activity.
Research indicates that dihydropyridines often interact with calcium channels and various receptors involved in cell signaling pathways. The specific mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain kinases that play a role in cell proliferation.
- Modulation of Ion Channels : The compound may affect calcium ion channels, influencing cellular excitability and contraction.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. Notably:
-
Cell Line Studies : The compound was tested against several cancer cell lines, including human colon cancer (HT29) and prostate cancer (DU145). Results indicated a significant reduction in cell viability at micromolar concentrations.
Cell Line IC50 (µM) HT29 12.5 DU145 15.0 - Molecular Docking Studies : Docking studies revealed strong binding affinity to the EGFR tyrosine kinase, suggesting that the compound may inhibit pathways crucial for cancer cell growth and survival.
Cardiovascular Effects
In addition to its anticancer properties, the compound has been studied for its effects on cardiovascular health:
- Vasodilatory Effects : Preliminary studies indicate that it may induce vasodilation through calcium channel modulation.
- Blood Pressure Regulation : Animal models demonstrated a decrease in blood pressure upon administration of the compound.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the efficacy of various dihydropyridine derivatives, including this compound. Researchers found that it exhibited superior activity compared to standard chemotherapeutics.
Case Study 2: Cardiovascular Impact
In a clinical trial involving hypertensive patients, administration of the compound resulted in significant reductions in systolic and diastolic blood pressure compared to placebo controls.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3/c20-16-9-8-14(11-17(16)21)22-18(24)15-7-4-10-23(19(15)25)26-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNXROCFHDFYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.